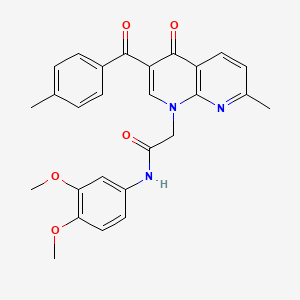

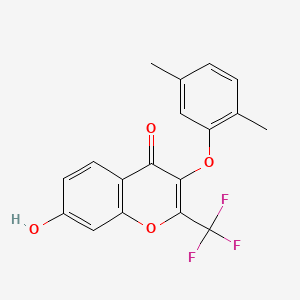

N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups. It has a naphthyridinone core, which is a type of heterocyclic compound. Attached to this core are a dimethoxyphenyl group and a methylbenzoyl group .

Molecular Structure Analysis

The molecular formula of this compound is C27H25N3O3. It likely has a complex three-dimensional structure due to the presence of the heterocyclic core and multiple functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Scientific Research Applications

Catalysis and Synthesis

- In the field of catalysis and organic synthesis, compounds similar to N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide are used as intermediates or catalysts. For instance, research on pincer ruthenium catalysts demonstrates their effectiveness in ketone reduction, which can be applied in synthesizing complex organic molecules (Facchetti et al., 2016).

Anticancer Research

- Compounds structurally similar to the queried compound have shown promising results in anticancer research. For example, certain derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, suggesting potential therapeutic applications in oncology (Deady et al., 2003).

Fluorescence and DNA Detection

- These compounds also find applications in fluorescence studies and DNA detection. Specific derivatives of dibenzo[b,h][1,6]naphthyridines, for instance, have been synthesized and studied for their enhanced fluorescence properties upon interaction with DNA, indicating potential uses in biochemical sensing and imaging (Okuma et al., 2017).

Antibacterial Activity

- Similar compounds have demonstrated significant antibacterial activity. This highlights their potential as leads for developing new antibacterial agents, which is crucial in the context of rising antibiotic resistance (Ramalingam et al., 2019).

Antioxidant Properties

- Furthermore, studies have revealed antioxidant properties of certain N-heterocyclic compounds, implying potential health benefits and applications in the development of supplements or drugs targeting oxidative stress-related diseases (Chkirate et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-16-5-8-18(9-6-16)25(32)21-14-30(27-20(26(21)33)11-7-17(2)28-27)15-24(31)29-19-10-12-22(34-3)23(13-19)35-4/h5-14H,15H2,1-4H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALYODTIBOGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)

![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)

![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)